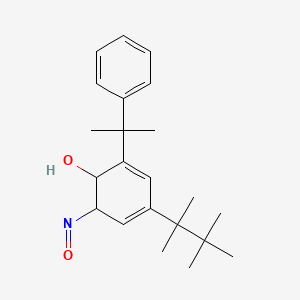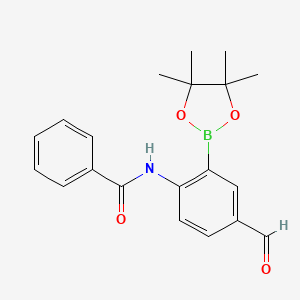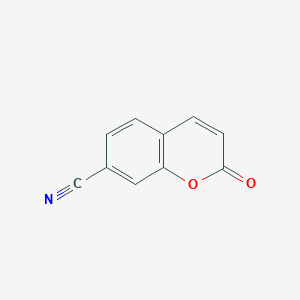![molecular formula C39H46BKN6 B13690249 Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)
Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate, also known by its MDL number MFCD01862443, is a compound belonging to the class of organoborons. It has a molecular formula of C39H46BKN6 and a molecular weight of 648.732 g/mol . This compound is known for its unique structure, which includes a hydroborate core surrounded by pyrazolyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate typically involves the reaction of potassium borohydride with 3-(4-isopropylphenyl)-5-methyl-1H-pyrazole under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The pyrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted pyrazolyl derivatives.
Applications De Recherche Scientifique
Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through its pyrazolyl groups, modulating their activity and leading to various biological effects. The hydroborate core plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium tris(3-(4-methylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate
- Potassium tris(3-(4-ethylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate
- Potassium tris(3-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate
Uniqueness
Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate is unique due to the presence of the isopropyl group, which enhances its steric and electronic properties. This makes it more effective in certain catalytic and biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C39H46BKN6 |
|---|---|
Poids moléculaire |
648.7 g/mol |
Nom IUPAC |
potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide |
InChI |
InChI=1S/C39H46BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27,40H,1-9H3;/q-1;+1 |
Clé InChI |
GNGUTYRCPSXFJS-UHFFFAOYSA-N |
SMILES canonique |
[BH-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


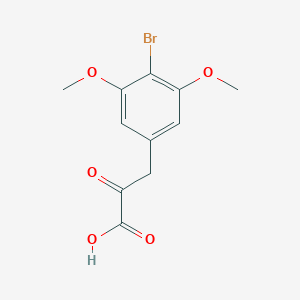
![4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13690170.png)
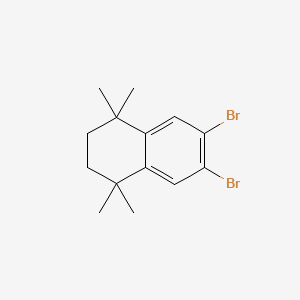

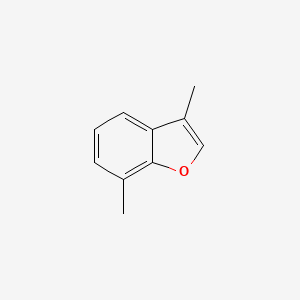
![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)
